Structural Regioisomerism with WAY-620147: Isonicotinamide Core versus Nicotinamide Core
The target compound incorporates a pyridine-4-carboxamide (isonicotinamide) core, whereas the closest characterized analog WAY-620147 is a pyridine-3-carboxamide (nicotinamide) derivative. WAY-620147 is a dual MAO-A/MAO-B inhibitor with IC50 values of 26 μM (MAO-A) and 55 μM (MAO-B) . No published IC50, Ki, or EC50 values are currently available for the isonicotinamide target compound against MAO-A, MAO-B, or any other enzyme or receptor target. The regioisomeric difference is therefore class-level structural evidence only; no quantitative selectivity improvement for the isonicotinamide scaffold can be asserted without direct experimental data. The 2-((tetrahydro-2H-pyran-4-yl)methoxy) substituent additionally introduces steric bulk absent in WAY-620147, which may further differentiate binding modes, though this remains uncharacterized in public literature as of the search date.
| Evidence Dimension | Carboxamide regioisomer position on pyridine ring |
|---|---|
| Target Compound Data | Isonicotinamide (pyridine-4-carboxamide); no MAO IC50 data available |
| Comparator Or Baseline | WAY-620147 (nicotinamide, pyridine-3-carboxamide): MAO-A IC50 = 26 μM, MAO-B IC50 = 55 μM |
| Quantified Difference | Not quantifiable – experimental activity data for target compound absent |
| Conditions | Structural comparison; MAO inhibition data for comparator only, measured in vitro using recombinant or tissue-derived enzyme |
Why This Matters
The regioisomeric switch from nicotinamide to isonicotinamide can reverse or abolish target selectivity; procurement decisions for structure-activity relationship (SAR) studies must not assume functional interchangeability.
